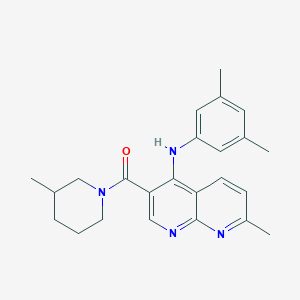
(4-((3,5-Diméthylphényl)amino)-7-méthyl-1,8-naphtyridin-3-yl)(3-méthylpipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a useful research compound. Its molecular formula is C24H28N4O and its molecular weight is 388.515. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Couplage de Suzuki–Miyaura
Le couplage de Suzuki–Miyaura (SM) est une réaction puissante de formation de liaison carbone-carbone catalysée par un métal de transition. Elle a trouvé une application généralisée en raison de ses conditions douces et de sa tolérance aux groupes fonctionnels. Dans le couplage SM, un réactif organoborée réagit avec un groupe organique électrophile, facilité par un catalyseur au palladium. Le composé en question pourrait servir de réactif de bore dans les réactions de couplage SM .
Protodéboronation
La protodéboronation implique l’élimination d’un groupe bore d’un ester boronique. En utilisant des complexes borates moins nucléophiles, tels que le (3,5-bis(trifluorométhyl)phényl)lithium, les chercheurs peuvent réaliser sélectivement la protodéboronation. Ce procédé a des applications dans la synthèse de molécules complexes, y compris les hétérocycles .
Arylation et acylation
Les fonctionnalités amino et cétone du composé le rendent apte à des réactions d’arylation et d’acylation. Par exemple, l’acylation de la partie tropone conduit à la formation de dérivés de 3-[aryl(acétyl)amino]tropone. Ces réactions peuvent être exploitées pour la synthèse de divers composés organiques .
Activité Biologique
N-(3,5-dimethylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C26H30N4O3
- Molecular Weight : 446.5 g/mol
The compound features a naphthyridine core, which is known for its diverse biological activities, particularly in medicinal chemistry.
The biological activity of N-(3,5-dimethylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine is hypothesized to involve interaction with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors that mediate cellular signaling pathways.
- Gene Expression Regulation : Potential effects on transcription factors or other components involved in gene expression have been suggested.
Anticancer Activity
Research indicates that compounds similar to N-(3,5-dimethylphenyl)-7-methyl-3-(3-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine exhibit anticancer properties. For instance:
- Study Findings : A study demonstrated that naphthyridine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Immunomodulatory Effects
Another area of interest is the immunomodulatory potential of this compound:
- Mechanism : As described in patent literature, this compound may function as an immune modulator, influencing cytokine production and immune cell activity .
Neuroprotective Effects
The structural components of the compound suggest possible neuroprotective effects:
- Research Insights : Similar compounds have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in neurodegenerative disease management.
Case Studies and Research Findings
Propriétés
IUPAC Name |
[4-(3,5-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O/c1-15-6-5-9-28(14-15)24(29)21-13-25-23-20(8-7-18(4)26-23)22(21)27-19-11-16(2)10-17(3)12-19/h7-8,10-13,15H,5-6,9,14H2,1-4H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCNIEWNHSYAIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN=C3C(=C2NC4=CC(=CC(=C4)C)C)C=CC(=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














